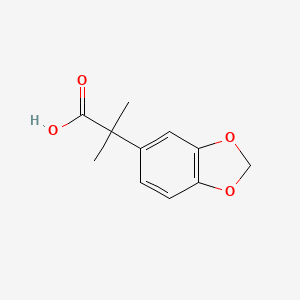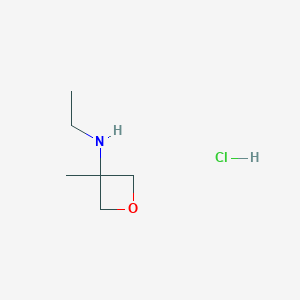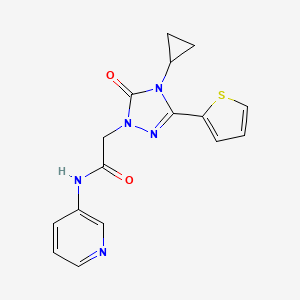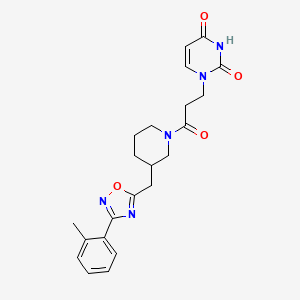
N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide typically involves the following steps:
Formation of the oxindole core: This can be achieved through the reduction of 2-nitrophenylacetic acids or esters to 2-oxindoles via catalytic hydrogenation.
Sulfonamide formation: The oxindole core is then reacted with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxindole core or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxindole derivatives or desulfonylated products.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins.
Pathways Involved: It can activate apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide can be compared with other oxindole derivatives:
Similar Compounds: Compounds such as N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide and 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness: The presence of the 4-propylbenzenesulfonamide group distinguishes it from other oxindole derivatives, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-3-12-4-7-15(8-5-12)23(21,22)19-14-6-9-16-13(10-14)11-17(20)18-16/h4-10,19H,2-3,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJGFMLGYXNPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2735142.png)
![3-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735143.png)

![N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2735147.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2735150.png)



![N-(2-bromo-4-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735158.png)
![methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2735159.png)
![N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2735161.png)

